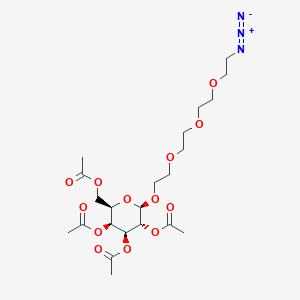

Azido-PEG4-tetra-Ac-beta-D-glucose

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3/t18-,19+,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLCSGRZSLBMCF-CDJZJNNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG4-tetra-Ac-beta-D-glucose: A Heterobifunctional Linker for Targeted Drug Delivery and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-tetra-Ac-beta-D-glucose is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and targeted drug delivery. Its unique structure, comprising a terminal azide (B81097) group for "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a per-acetylated β-D-glucose moiety, enables the precise and efficient conjugation of molecules to biological targets. The PEG4 spacer enhances solubility and biocompatibility, while the glucose unit can be exploited for targeted delivery to cells overexpressing glucose transporters, such as cancer cells. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the construction of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Detailed experimental protocols for its synthesis and use in bioconjugation are provided, along with characterization data and a discussion of its potential in therapeutic development.

Core Properties and Specifications

This compound is a well-defined chemical entity with specific properties that make it suitable for a range of bioconjugation applications.[1][2][3][4] A summary of its key characteristics is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C22H35N3O13 | [2][3] |

| Molecular Weight | 549.53 g/mol | [2][3] |

| CAS Number | 153252-44-9 | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |

| Storage | Store at -20°C, desiccated | N/A |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide. This is followed by the attachment of the azido-PEG4 linker.

Experimental Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide

This procedure is adapted from established methods for the synthesis of glycosyl azides.[5]

Materials:

-

D-glucose

-

Acetic anhydride

-

Sodium azide (NaN3)

-

Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO4)

Procedure:

-

Acetylation of D-glucose: To a solution of D-glucose in acetic anhydride, add a catalytic amount of a suitable acid catalyst (e.g., perchloric acid) at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with ice water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucose.

-

Azidation: Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucose in a mixture of dichloromethane and water. Add sodium azide and tetrabutylammonium hydrogen sulfate. Stir the reaction vigorously at room temperature for 24-48 hours, monitoring by TLC.

-

Work-up and Purification: Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide as a white solid.

Experimental Protocol: PEGylation to Yield this compound

This protocol describes a general method for the attachment of a PEG linker to a glycosyl azide.

Materials:

-

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide

-

1-Azido-11-hydroxy-3,6,9-trioxaundecane (HO-PEG4-N3)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Silica gel for chromatography

Procedure:

-

Mitsunobu Reaction: Dissolve 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide and 1-azido-11-hydroxy-3,6,9-trioxaundecane in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C and add triphenylphosphine.

-

Slowly add DIAD or DEAD dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

-

Work-up and Purification: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables provide representative data based on the analysis of similar compounds found in the literature.[2][6][7][8][9]

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.20 - 4.90 | m | 3H | H-2, H-3, H-4 (acetylated glucose) |

| ~4.55 | d | 1H | H-1 (anomeric proton) |

| ~4.25 - 4.10 | m | 2H | H-6a, H-6b (acetylated glucose) |

| ~3.80 - 3.55 | m | 16H | O-CH₂-CH₂-O (PEG4 chain) |

| ~3.35 | t | 2H | CH₂-N₃ |

| ~2.10 - 1.95 | m | 12H | 4 x COCH₃ |

Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.6 - 169.0 | 4 x C=O (acetyl groups) |

| ~86.8 | C-1 (anomeric carbon) |

| ~72.8 - 68.5 | C-2, C-3, C-4, C-5, C-6 (glucose ring) and PEG4 carbons |

| ~50.6 | CH₂-N₃ |

| ~20.7 - 20.5 | 4 x CH₃ (acetyl groups) |

Table 4: Representative Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS | [M+Na]⁺ ≈ 572.5 |

Applications in Bioconjugation and Drug Delivery

The unique trifunctional nature of this compound makes it a powerful tool for various bioconjugation strategies. The azide group allows for highly specific and efficient ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[10][11][12][13]

PROTACs for Targeted Protein Degradation

A particularly promising application is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[14][15] The glucose moiety of this compound can be exploited for targeted delivery to cells that overexpress glucose transporters (GLUTs), such as many types of cancer cells.[16][17][18][19]

Workflow for the Development of a GLUT1-Targeted PROTAC:

Caption: Workflow for the design and evaluation of a targeted PROTAC.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein via GLUT1 Targeting

The following diagram illustrates the proposed mechanism of action for a PROTAC utilizing this compound to target a protein of interest for degradation in a cancer cell overexpressing GLUT1.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for Application

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating this compound to an alkyne-modified molecule.[1][10][11][12]

Materials:

-

This compound

-

Alkyne-modified molecule (e.g., a protein ligand)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Dissolve the alkyne-modified molecule and a 1.2 to 2-fold molar excess of this compound in a suitable solvent mixture (e.g., DMSO/water).

-

In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA (or TBTA) in water.

-

Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (a 5 to 10-fold molar excess over CuSO₄).

-

Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

-

Purify the conjugate using an appropriate method such as HPLC or size-exclusion chromatography.

Table 5: Typical Reaction Conditions for CuAAC

| Parameter | Recommended Value |

| Azide:Alkyne Ratio | 1.2:1 to 2:1 |

| Copper(II) Sulfate | 0.1 - 1 mM |

| Sodium Ascorbate | 1 - 5 mM |

| Ligand (THPTA/TBTA) | 1 - 5 mM |

| Solvent | DMSO/water, t-BuOH/water |

| Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours |

Synthesis and Evaluation of a Targeted PROTAC

This protocol provides a generalized workflow for the synthesis and initial evaluation of a PROTAC using this compound as a linker.[14][20][21][22]

Part A: Synthesis

-

Synthesize or obtain an alkyne-functionalized ligand for the protein of interest and a suitable E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon or a VHL ligand).

-

Conjugate the alkyne-functionalized POI ligand to this compound using the CuAAC protocol described in section 5.1.

-

Purify the resulting POI-linker conjugate.

-

Couple the E3 ligase ligand to the other end of the linker (this may require modification of the linker or the E3 ligand with a compatible functional group and a separate coupling reaction, such as amide bond formation).

-

Purify the final PROTAC molecule by HPLC.

Part B: Biological Evaluation

-

Cell Culture: Culture a cancer cell line known to overexpress GLUT1 and the target protein of interest.

-

Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 4, 8, 12, 24 hours).

-

Western Blot Analysis: Lyse the cells and perform a Western blot to determine the levels of the target protein. A successful PROTAC will show a dose- and time-dependent decrease in the target protein levels.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effect of the PROTAC on the cancer cells.

Table 6: Example Quantitative Data from PROTAC Evaluation

| Parameter | Description | Example Value |

| DC₅₀ | Concentration of PROTAC required to degrade 50% of the target protein | 50 nM |

| Dₘₐₓ | Maximum percentage of target protein degradation achieved | >90% |

| IC₅₀ | Concentration of PROTAC that inhibits cell growth by 50% | 100 nM |

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure allows for the creation of complex bioconjugates with enhanced properties. The ability to leverage the glucose moiety for targeted delivery opens up new avenues for the development of more selective and effective therapeutics, particularly in the realm of oncology. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this linker in the synthesis of innovative molecular probes and drug candidates, such as targeted PROTACs. Further research into the optimization of linkers based on this scaffold will undoubtedly contribute to the advancement of targeted therapies.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. rsc.org [rsc.org]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. confluore.com.cn [confluore.com.cn]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. broadpharm.com [broadpharm.com]

- 13. interchim.fr [interchim.fr]

- 14. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lysosome Targeting Chimaeras for Glut1-Facilitated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The progress and development of GLUT1 inhibitors targeting cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Azido-PEG4-tetra-Ac-beta-D-glucose: A Core Component in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-tetra-Ac-beta-D-glucose is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, combining a reactive azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a protected glucose moiety, makes it a versatile tool for the precise chemical modification of biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in "click chemistry" and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This molecule is particularly valuable for researchers developing targeted therapies and diagnostic agents. The azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The PEG4 linker enhances aqueous solubility and biocompatibility of the resulting conjugates, while the tetra-acetylated glucose can be used for targeting specific glucose transporters on cells or can be deprotected to expose the native sugar for other interactions.[3][4]

Chemical Structure and Properties

The chemical structure of this compound is characterized by three key functional components: an azide (N3) group, a tetraethylene glycol (PEG4) spacer, and a per-acetylated beta-D-glucose ring.

IUPAC Name: [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate[4]

Below is a diagram illustrating the logical relationship of the molecule's components.

Caption: Functional components of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, compiled from various commercial suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C22H35N3O13 | [3][5] |

| Molecular Weight | 549.5 g/mol | [3][5] |

| CAS Number | 153252-44-9 | [5][6] |

| Purity | Typically ≥95% | [3][5] |

| Appearance | White to off-white solid or oil | Generic observation |

| Solubility | Soluble in DMSO, DMF, and water | [7] |

| Storage | Recommended at -20°C for long-term stability | [7] |

Experimental Protocols

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a representative synthesis can be envisioned based on established methods for glycosylation and PEGylation. The following are illustrative protocols for its synthesis and use in click chemistry.

Representative Synthesis of this compound

The synthesis would likely involve the reaction of a suitably activated tetra-acetylated glucose derivative with an azido-PEG4-alcohol under conditions that favor glycosidic bond formation.

Workflow for a potential synthetic route:

Caption: A potential workflow for the synthesis of the title compound.

Materials:

-

Penta-O-acetyl-β-D-glucose

-

Azido-PEG4-alcohol

-

Lewis acid catalyst (e.g., BF3·OEt2 or TMSOTf)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Quenching agent (e.g., triethylamine)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve penta-O-acetyl-β-D-glucose and Azido-PEG4-alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to 0°C.

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Once the reaction is complete, quench by adding triethylamine.

-

Dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate (B1210297) in hexane).

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

-

Confirm the structure and purity by NMR and mass spectrometry.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., a mixture of a polar organic solvent like DMSO or t-butanol and water)

Procedure:

-

Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 5-10 equivalents).

-

In another vial, prepare an aqueous solution of CuSO4 (e.g., 0.1-0.5 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours, but may be left overnight.

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

-

Upon completion, the product can be purified by methods such as preparative HPLC or column chromatography.

Applications in Drug Discovery and Development

The primary application of this compound is in the construction of complex biomolecules, particularly in the burgeoning field of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.

This compound serves as a precursor for such linkers. The azide group allows for the efficient connection to an alkyne-functionalized ligand (either for the target protein or the E3 ligase) via click chemistry.[8] The PEG4 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Logical workflow for PROTAC synthesis using the title compound:

Caption: A generalized workflow for the synthesis of a PROTAC.

Bioconjugation and Surface Modification

Beyond PROTACs, this linker can be used to attach carbohydrates to a variety of substrates, including proteins, peptides, nucleic acids, and nanoparticles. This is valuable for:

-

Improving the pharmacokinetic properties of therapeutic proteins and peptides.

-

Targeted drug delivery by utilizing the glucose moiety to engage with specific cell surface receptors.

-

Developing diagnostic probes and imaging agents.

-

Functionalizing surfaces for biomaterial and biosensor applications.

Analytical Characterization

-

1H NMR: Would show characteristic signals for the anomeric proton of the glucose ring, the acetyl methyl groups, the methylene (B1212753) protons of the PEG spacer, and the protons adjacent to the azide group.

-

13C NMR: Would display distinct resonances for the carbonyl carbons of the acetyl groups, the carbons of the glucose ring, and the carbons of the PEG chain.

-

Mass Spectrometry (ESI-MS): Would show a prominent ion corresponding to the protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+), confirming the molecular weight.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery, chemical biology, and materials science. Its well-defined structure and trifunctional nature provide a powerful platform for the synthesis of complex molecular architectures with enhanced properties. The continued development of bioconjugation techniques, particularly in the area of PROTACs, ensures that this and similar linkers will remain at the forefront of innovative therapeutic design.

References

- 1. enovatia.com [enovatia.com]

- 2. benchchem.com [benchchem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. In situ proton NMR study of acetyl and formyl group migration in mono-O-acyl D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. sciex.com [sciex.com]

A Technical Guide to the Synthesis of Acetylated Azido-PEGylated Glucose

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on a robust and efficient synthetic pathway for producing acetylated azido-PEGylated glucose. This molecule is a valuable heterobifunctional tool in bioconjugation, drug delivery, and chemical biology, leveraging the biocompatibility of glucose and polyethylene (B3416737) glycol (PEG) with the versatile reactivity of an azide (B81097) group for "click chemistry." The following sections detail a multi-step synthesis, including comprehensive experimental protocols, quantitative data, and workflow visualizations.

The presented strategy involves three primary stages:

-

Per-O-acetylation of D-glucose to protect the hydroxyl groups and create a key intermediate soluble in organic solvents.

-

Anomeric azidation of the peracetylated glucose to introduce the azide functionality, a critical handle for subsequent conjugation.

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a "click chemistry" reaction, to conjugate the azido-glucose derivative with an alkyne-terminated PEG chain.

Overall Synthetic Workflow

The synthesis follows a linear progression from commercially available D-glucose to the final target molecule. Each step is designed to produce high yields and purity, with established protocols for synthesis and purification.

Caption: Overall synthetic pathway from D-glucose to the final product.

Step 1: Synthesis of Per-O-acetyl-β-D-glucopyranose

The initial step involves the complete acetylation of all hydroxyl groups on D-glucose. A highly efficient method utilizes catalytic iodine in a solvent-free reaction with acetic anhydride, which proceeds in high yields to produce a mixture of anomers that can be used in the subsequent step.[1]

Experimental Protocol

-

Combine D-glucose and acetic anhydride in a round-bottomed flask.

-

Add a catalytic amount of iodine to the mixture.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a short time frame.

-

Upon completion, the reaction can be quenched and worked up to isolate the peracetylated glucose. However, for a streamlined process, the crude product can often be used directly in the next step without extensive purification.[1]

Data Summary: Per-O-acetylation of Sugars

| Reactant | Reagent | Catalyst | Conditions | Yield | Reference |

| D-Glucose | Acetic Anhydride (5-10 mol eq.) | Sodium Acetate | Reflux in organic solvent | 68-99% | [2] |

| D-Glucose | Acetic Anhydride (stoichiometric) | Iodine | Solvent-free, Room Temp. | 90-99% | [1] |

| D-Glucose | Acetic Anhydride | Diazepinium perchlorate (B79767) (25-30 mol%) | 40 °C, 20 min | ~99% | [3] |

Step 2: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl Azide

This step converts the peracetylated glucose into a glycosyl azide. The use of a gold(III) bromide catalyst provides a facile and efficient method for this transformation, proceeding under mild conditions.[4]

Experimental Protocol: Anomeric Azidation

-

Dissolve the peracetylated glucose (e.g., 300 mg) in dry dichloromethane (B109758) (DCM, 4 mL) in a flask at room temperature.[4]

-

Add trimethylsilyl (B98337) azide (TMSN₃, 3 equivalents) to the solution.[4]

-

Add the gold(III) bromide (AuBr₃) catalyst (10 mol %) to initiate the reaction.[4]

-

Stir the reaction mixture at room temperature for approximately 3 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding triethylamine (B128534) (20 μL).[4]

-

Concentrate the mixture in vacuo.

-

Purify the crude product by column chromatography to yield the pure 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide.[4]

Caption: Experimental workflow for the synthesis of glucosyl azide.

Data Summary: AuBr₃-Catalyzed Azidation of Peracetylated Glucose

| Substrate | Catalyst Loading | Temperature | Time (h) | Yield | Reference |

| Per-O-acetylated glucose | 10 mol % | Room Temp. | 3 | 91% | [4] |

| Gram-scale synthesis | 10 mol % | Room Temp. | 3 | 90% | [4] |

Step 3: PEGylation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step involves conjugating the acetylated glucosyl azide with an alkyne-terminated PEG molecule. The CuAAC reaction is exceptionally efficient and specific, forming a stable triazole linkage. This reaction is a cornerstone of "click chemistry."

Experimental Protocol: Click Chemistry

-

Dissolve the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide (1 equivalent) and an alkyne-terminated PEG of the desired molecular weight (1-1.2 equivalents) in a suitable solvent system, such as a mixture of tert-butanol (B103910) and water.

-

In a separate vial, prepare the copper(I) catalyst solution by dissolving copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, e.g., 0.1 equivalents) and sodium ascorbate (B8700270) (e.g., 0.2 equivalents) in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Add the freshly prepared catalyst solution to the solution of the azide and alkyne.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours to overnight.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

-

Upon completion, the reaction mixture may be diluted and purified. Purification methods vary depending on the PEG size but can include dialysis (for larger PEGs), size exclusion chromatography, or extraction to remove the copper catalyst and unreacted starting materials.

Data Summary: Typical CuAAC Reaction Conditions

| Component | Typical Loading | Purpose |

| Azide Substrate | 1 equivalent | Reactant |

| Alkyne-PEG | 1.0 - 1.2 equivalents | Reactant |

| CuSO₄·5H₂O | 0.01 - 0.1 equivalents | Catalyst Precursor |

| Sodium Ascorbate | 0.02 - 0.2 equivalents | Reducing Agent |

| Solvent | t-BuOH/H₂O, DMF, etc. | Reaction Medium |

| Temperature | Room Temperature | Reaction Condition |

Characterization

Throughout the synthesis, it is crucial to characterize the intermediates and the final product to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, the presence of acetyl groups, the formation of the azide (or subsequent triazole), and the PEG backbone.[5]

-

Mass Spectrometry (MS): To verify the molecular weight of the intermediates and the final PEGylated product.[6][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the characteristic azide stretch (~2100 cm⁻¹).

References

- 1. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Azido-PEG4-tetra-Ac-beta-D-glucose molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG4-tetra-Ac-beta-D-glucose, a heterobifunctional linker molecule integral to advanced bioconjugation and drug delivery systems. This document outlines its chemical properties, a generalized experimental workflow for its application, and its role in modern biochemical research.

Core Molecular Data

This compound is a chemical compound featuring an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) chain, and a tetra-acetylated beta-D-glucose moiety.[1] These components confer specific functionalities, making it a versatile tool in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1][2]

| Property | Value |

| Chemical Formula | C22H35N3O13[1][3] |

| Molecular Weight | 549.53 g/mol [1][3] |

| CAS Number | 153252-44-9[1][3] |

Application in Bioconjugation

The primary utility of this compound lies in its ability to link different molecular entities through "click chemistry". The terminal azide group allows for a highly efficient and specific reaction with alkyne-containing molecules in the presence of a copper catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[1][2] The PEG4 spacer enhances solubility and reduces steric hindrance, while the protected glucose unit can be used for targeting specific glucose transporters on cell surfaces.[1]

Experimental Workflow: Bioconjugation via Click Chemistry

The following section details a generalized protocol for the use of this compound in a bioconjugation reaction, specifically the linkage of an alkyne-modified protein to a molecule of interest.

Objective: To conjugate an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS)

-

DMSO (for dissolving the linker)

Protocol:

-

Reagent Preparation:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare a stock solution of CuSO4 in water (e.g., 50 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 500 mM).

-

Prepare a stock solution of THPTA in water (e.g., 50 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein in PBS.

-

To this, add the this compound solution to the desired final concentration.

-

Premix CuSO4 and THPTA in a 1:5 molar ratio.

-

Add the CuSO4/THPTA mixture to the reaction tube.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the specific reactants.

-

-

Purification:

-

Remove unreacted linker and catalyst components using a suitable method such as size exclusion chromatography or dialysis.

-

-

Analysis:

-

Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or Western blotting.

-

Below is a diagram illustrating the logical flow of this experimental workflow.

Caption: Experimental workflow for bioconjugation using click chemistry.

References

physical and chemical properties of PEGylated glucose azide

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of PEGylated glucose azide (B81097), with a focus on Azido-PEG4-beta-D-glucose as a representative molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Properties of Azido-PEG4-beta-D-glucose

PEGylated glucose azide is a bifunctional molecule that incorporates a glucose moiety for potential biological targeting, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a terminal azide group for versatile conjugation via click chemistry.[1][2][3]

Physical Properties

The physical characteristics of Azido-PEG4-beta-D-glucose are summarized in the table below. These properties are typical for PEG derivatives of this molecular weight.

| Property | Value | Source |

| Molecular Formula | C14H27N3O9 | [2][4][5] |

| Molecular Weight | 381.38 g/mol | [2][4][5] |

| Appearance | White to off-white solid or viscous liquid | Inferred from general PEG properties |

| Solubility | Soluble in water, DMSO, DMF | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [4] |

| Storage Conditions | -20°C, desiccated, protected from light | [4] |

Chemical Properties

The chemical reactivity of Azido-PEG4-beta-D-glucose is primarily defined by its terminal azide group, which is highly useful in bioorthogonal chemistry.

| Property | Description | Source |

| Reactivity | The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing alkyne, DBCO, or BCN groups to form a stable triazole linkage. | [6] |

| Stability | The PEG backbone offers good stability in aqueous solutions. The azide group is generally stable but should be handled with care. | |

| Biocompatibility | The PEG component enhances biocompatibility and can reduce immunogenicity of conjugated molecules. | [7] |

| Targeting | The β-D-glucose moiety can potentially target glucose transporters, facilitating cellular uptake. | [1] |

Synthesis and Characterization

Representative Synthesis Protocol

The synthesis can be conceptualized as a multi-step process:

-

Glycosylation: Attachment of a partially protected glucose molecule to a PEG4 linker that has a suitable leaving group on one end and a protected functional group on the other.

-

Deprotection: Removal of the protecting group from the other end of the PEG linker.

-

Functional Group Interconversion: Conversion of the newly deprotected functional group (e.g., a hydroxyl group) to an azide.

-

Final Deprotection: Removal of the protecting groups from the glucose moiety.

A more specific, commonly used approach involves:

-

Mesylation of PEG-OH: A starting material like HO-PEG4-OH is selectively protected on one end, and the free hydroxyl group is reacted with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form a mesylate (a good leaving group).

-

Azidation: The mesylated PEG is then reacted with sodium azide (NaN3) in a suitable solvent (e.g., DMF or ethanol) to displace the mesylate and form the azide-PEG intermediate via an SN2 reaction.[8]

-

Deprotection and Glycosylation: The protecting group on the other end of the PEG-azide is removed, and the resulting hydroxyl group is glycosylated with a protected glucose derivative (e.g., a glucose molecule with a good leaving group at the anomeric position).

-

Purification: The final product is purified using techniques like column chromatography or preparative HPLC.

Characterization Methods

The successful synthesis and purity of Azido-PEG4-beta-D-glucose would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of characteristic peaks for the glucose, PEG, and azide-adjacent methylene (B1212753) protons.

-

Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the characteristic azide stretch at approximately 2100 cm⁻¹.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental Workflows and Applications

Azido-PEG4-beta-D-glucose is a valuable tool in bioconjugation and drug delivery.[7] Its primary application lies in its ability to link molecules of interest to other molecules, surfaces, or nanoparticles via click chemistry.[1][2]

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for using Azido-PEG4-beta-D-glucose to conjugate a therapeutic protein to a targeting ligand.

References

- 1. Azido-PEG4-beta-D-glucose | CAS:1609083-15-9 | AxisPharm [axispharm.com]

- 2. Cas 1609083-15-9,Azido-PEG4-beta-D-glucose | lookchem [lookchem.com]

- 3. Azido-PEG4-beta-D-glucose A595804 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]

- 4. Azido-PEG4-beta-D-glucose | TargetMol [targetmol.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Azido-PEG4-tetra-Ac-beta-D-glucose | CAS:153252-44-9 | AxisPharm [axispharm.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

The Pivotal Role of the PEG4 Linker in Bioconjugation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of a chemical linker to connect therapeutic payloads, imaging agents, or other moieties to biomolecules is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) variant, has emerged as a cornerstone technology. This in-depth technical guide elucidates the multifaceted role of the PEG4 linker in bioconjugation reagents, providing a comprehensive overview of its core functions, quantitative impact on bioconjugate properties, detailed experimental protocols for its use, and visual representations of key workflows and mechanisms.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 linker, a chain of four ethylene (B1197577) glycol units, offers a unique combination of properties that address common challenges in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] Its defined length, hydrophilicity, and flexibility are instrumental in optimizing the performance of bioconjugates.[1]

Key Advantages:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[1] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1]

-

Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]

-

Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[1] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1]

-

Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[2] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[2]

Data Presentation: The Quantitative Impact of PEG Linkers

The inclusion of a PEG linker, and specifically a PEG4 linker, has a quantifiable impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize representative data from various studies, illustrating these effects. While specific data for PEG4 linkers across all parameters can be proprietary, the general trends of PEGylation are well-documented.[1]

| Linker Type | Clearance Rate (mL/day/kg) | Fold Change vs. Non-PEGylated | Reference ADC |

| No PEG | ~15 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~10 | 0.67 | Non-binding IgG-MMAE |

| PEG4 | ~7 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~5 | 0.33 | Non-binding IgG-MMAE |

| PEG12 | ~5 | 0.33 | Non-binding IgG-MMAE |

| PEG24 | ~5 | 0.33 | Non-binding IgG-MMAE |

| Data adapted from Burke et al., 2017. |

| Linker Length | In Vitro Cytotoxicity (IC50) Fold Change vs. No PEG | Note |

| PEG4 (4 kDa) | 4.5-fold reduction | In a miniaturized affibody-drug conjugate system. |

| PEG10 (10 kDa) | 22-fold reduction | In a miniaturized affibody-drug conjugate system. |

| Data adapted from a study on affibody-based drug conjugates. |

| PROTAC Linker | Permeability (10⁻⁶ cm/s) | Note |

| 2-unit PEG | High | Shorter PEG linkers generally lead to higher permeability. |

| 3-unit PEG | Moderate | Permeability can decrease with increasing PEG units. |

| 4-unit PEG | Moderate | Provides a balance of solubility and permeability. |

| General trend observed in PROTAC development. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG4 linkers in bioconjugation. The following are representative protocols for common conjugation chemistries.

Amine-Reactive Conjugation using NHS-Ester-PEG4

This protocol describes the conjugation of an amine-reactive PEG4 linker (e.g., NHS-PEG4-Payload) to primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody.

Materials:

-

Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 2-10 mg/mL.

-

NHS-Ester-PEG4-Linker (e.g., NHS-PEG4-Biotin, NHS-PEG4-Drug).

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification.

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the stock buffer contains Tris or glycine, perform a buffer exchange into PBS.

-

NHS-Ester-PEG4-Linker Stock Solution Preparation: NHS-esters are moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Calculate the volume of linker stock solution needed to achieve the desired molar excess (typically 10- to 20-fold excess over the protein). Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove unreacted linker and byproducts by SEC or dialysis against PBS. The purified antibody-PEG4 conjugate is now ready for characterization and use.

Thiol-Reactive Conjugation using Maleimide-PEG4

This protocol outlines the conjugation of a maleimide-activated PEG4 linker to a protein's free sulfhydryl groups (cysteine residues).

Materials:

-

Protein with free cysteine residues.

-

Maleimide-PEG4-Linker.

-

Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed).

-

Reducing agent (e.g., TCEP or DTT), if disulfide bonds need to be reduced.

-

Anhydrous DMSO or DMF.

-

Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) or cysteine).

-

SEC column or dialysis cassette for purification.

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. DTT can also be used, but must be removed post-reduction via a desalting column before adding the maleimide (B117702) linker.

-

Maleimide-PEG4-Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide-linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the (reduced) antibody in the reaction buffer.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching the Reaction (Optional): Add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.

Bioorthogonal "Click" Chemistry using Alkyne-PEG4-Azide

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click" chemistry, for bioconjugation.

Materials:

-

Azide-functionalized biomolecule.

-

Alkyne-PEG4-payload.

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Sodium ascorbate (B8700270).

-

Copper-chelating ligand (e.g., THPTA).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

SEC column for purification.

Procedure:

-

Reactant Preparation: Prepare solutions of the azide-functionalized biomolecule and the alkyne-PEG4-payload in the reaction buffer.

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized biomolecule with a 5- to 10-fold molar excess of the alkyne-PEG4-payload. Add the copper-chelating ligand.

-

Initiation of Click Reaction: Initiate the reaction by adding CuSO₄ and sodium ascorbate to the reaction mixture.

-

Incubation: Incubate for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the resulting bioconjugate using SEC to remove unreacted payload and other small molecules.

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and signaling pathways relevant to the use of PEG4 linkers in bioconjugation.

Caption: Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.

Caption: Workflow for Maleimide-PEG4 Conjugation to Sulfhydryl Groups.

Caption: PROTAC-Mediated Protein Degradation Pathway.

Conclusion

The PEG4 linker, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics. The strategic incorporation of PEG4 linkers represents a significant advancement in the design of next-generation therapeutics and research tools. The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating more effective and safer bioconjugates. As the field of bioconjugation continues to evolve, the rational design and application of well-defined linkers like PEG4 will remain a critical factor in the development of innovative and impactful biomolecular therapies.

References

A Technical Guide to the Function of Acetyl Protecting Groups in Sugar Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of glycoscience and chemical biology, sugar probes are indispensable tools for elucidating the roles of carbohydrates in health and disease. The efficacy of these probes is often contingent on their ability to traverse cellular membranes and participate in metabolic pathways. Acetyl protecting groups are a cornerstone of sugar probe design, serving critical functions that enhance bioavailability, ensure chemical stability during synthesis, and enable controlled activation within the cellular environment. This technical guide provides an in-depth analysis of the multifaceted role of acetyl groups in the context of sugar probes used for metabolic labeling, in vivo imaging, and drug development. We will explore their impact on cellular uptake, the mechanisms of intracellular deacetylation, and their influence on the reactivity and stereochemical outcomes during chemical synthesis. This guide consolidates quantitative data, details key experimental protocols, and provides visual diagrams of critical pathways and workflows to serve as a comprehensive resource for professionals in the field.

The Core Functions of Acetyl Protecting Groups

Saccharides are characterized by a high density of hydroxyl (-OH) groups with similar reactivity, making their selective chemical modification a significant challenge.[1] Protecting groups are essential for temporarily masking these hydroxyls, thereby allowing for site-specific reactions.[1] The acetyl group (Ac), an ester, is one of the most widely used protecting groups in carbohydrate chemistry for several key reasons.[1][2]

Enhancing Cellular Permeability and Bioavailability

One of the primary functions of acetylating sugar probes is to increase their lipophilicity.[3] Unprotected sugars are highly polar and generally cannot passively diffuse across the lipophilic cell membrane.[4][5] By converting the polar hydroxyl groups into less polar acetate (B1210297) esters, the overall lipophilicity of the sugar probe is dramatically increased.[3] This process, often referred to as per-O-acetylation (acetylation of all available hydroxyl groups), facilitates the probe's passive diffusion across the cell membrane into the cytoplasm.[4][6]

Once inside the cell, the acetyl groups are removed by ubiquitous intracellular enzymes called esterases.[3][4] This enzymatic cleavage, a form of deacetylation, regenerates the free hydroxyl groups, "unmasking" the native sugar structure.[3] The now-hydrophilic probe is effectively trapped within the cell and becomes available for participation in the cell's metabolic pathways, such as metabolic glycan labeling.[4][6] This "prodrug-like" strategy is crucial for introducing probes that would otherwise be cell-impermeable.

Temporary Protection During Chemical Synthesis

Beyond their role in bioavailability, acetyl groups are fundamental to the synthesis of the probes themselves. They effectively protect hydroxyl groups from a wide range of reaction conditions, preventing unwanted side reactions while other parts of the molecule are being modified, for instance, by the introduction of a bioorthogonal handle like an azide (B81097) or alkyne.[1][7] Acetyl groups are notably stable to many acidic conditions, allowing for the selective removal of other protecting groups like silyl (B83357) ethers.[1]

Modulation of Reactivity and Stereochemical Control

In the context of glycosylation reactions—the formation of glycosidic bonds—acetyl groups play a critical role in modulating the reactivity of the sugar molecule (the glycosyl donor) and controlling the stereochemical outcome.

-

Reactivity Modulation: As electron-withdrawing groups, acetyl esters decrease the electron density at the anomeric center (C-1).[1][8] This effect, known as "disarming," deactivates the glycosyl donor, making it less reactive.[9][10] This property can be strategically harnessed to control the sequence of reactions in the synthesis of complex oligosaccharides.[1] Conversely, sugars protected with electron-donating groups like benzyl (B1604629) ethers are considered "armed" and are more reactive.[10]

-

Stereochemical Control: An acetyl group at the C-2 position of a glycosyl donor can direct the formation of a 1,2-trans-glycosidic bond through a mechanism known as neighboring group participation.[1][9] The acetyl group participates in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields one face of the sugar ring, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans product.[1]

Data Presentation: Optimizing Sugar Probes

The degree of acetylation can significantly impact the efficacy of a sugar probe. While peracetylation is a common strategy, studies have shown that partially acetylated sugars can sometimes yield better results by balancing aqueous solubility and cell permeability.

A study on methylcyclopropene (Cyoc)-tagged mannosamine (B8667444) (ManN) derivatives for cancer cell labeling found that di- and triacetylated versions produced significantly higher labeling than the fully tetra-acetylated version, which suffered from poor aqueous solubility.[11][12] Conversely, the monoacetylated version showed reduced labeling, likely due to lower membrane permeability.[12]

Table 1: Effect of Acetylation Degree on Metabolic Labeling of Cancer Cells

| Compound | Degree of Acetylation | Relative Fluorescence Intensity (MFI vs. Control)[12] | Key Observation |

|---|---|---|---|

| Ac4ManNCyoc | Tetra-acetylated | Low | Poor aqueous solubility limits bioavailability.[12] |

| Ac3ManNCyoc | Tri-acetylated | 16.6 ± 0.8 | Significantly enhanced cell labeling.[11][12] |

| Ac2ManNCyoc | Di-acetylated | 17.4 ± 0.4 | Significantly enhanced cell labeling.[11][12] |

| Ac1ManNCyoc | Mono-acetylated | Low | Reduced cell-membrane permeability.[12] |

Data from flow cytometric analysis in COLO205 colorectal adenocarcinoma cells.[12]

Experimental Protocols

Detailed and reliable protocols for the introduction and removal of acetyl groups are critical for the successful synthesis and application of sugar probes.

Protocol 1: Per-O-acetylation of a Monosaccharide

This protocol describes a common method for the complete acetylation of a sugar's hydroxyl groups using acetic anhydride (B1165640).[1][13]

Materials:

-

Monosaccharide (e.g., glucose, mannosamine derivative)

-

Acetic Anhydride (Ac₂O)

-

Pyridine (as solvent and catalyst) or catalytic Indium(III) triflate (In(OTf)₃)[13]

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Methodology (using In(OTf)₃ catalyst): [13]

-

Add the carbohydrate (1.0 equiv.) to a round-bottom flask.

-

Add acetic anhydride (30 equiv.) to the flask and cool the solution to 0°C in an ice bath.

-

Add Indium(III) triflate (0.05 equiv.) to the stirring solution.

-

Allow the reaction to warm to room temperature while stirring for 1 hour.

-

Quench the reaction by adding ethyl acetate and a 10% aqueous sodium carbonate (Na₂CO₃) solution. Stir the mixture for 1 hour.

-

Transfer the mixture to a separatory funnel and isolate the organic layer.

-

Wash the organic layer twice with saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the peracetylated product.

-

Purify by recrystallization or silica (B1680970) gel chromatography if necessary.

Protocol 2: Zemplén Deacetylation (De-O-acetylation)

This is a classic and highly efficient method for removing O-acetyl groups under mild, basic conditions using a catalytic amount of sodium methoxide (B1231860).[2][14]

Materials:

-

O-acetylated sugar probe

-

Dry Methanol (B129727) (MeOH)

-

Sodium methoxide (NaOMe) solution in MeOH (e.g., 1 M or 25-30% w/w)[2]

-

Ion-exchange resin (H⁺ form, e.g., Dowex 50WX8)

-

TLC plate for reaction monitoring

-

Round-bottom flask, magnetic stirrer, and stir bar

Methodology: [2]

-

Dissolve the O-acetylated compound (1.0 equiv.) in dry methanol (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C.

-

Add a catalytic amount of sodium methoxide solution dropwise.

-

Allow the reaction to warm to room temperature and stir, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, add the H⁺ ion-exchange resin to the mixture and stir until the solution becomes neutral (check with pH paper).

-

Filter the resin from the solution and wash the resin thoroughly with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the resulting deacetylated product by silica gel column chromatography if necessary.

Protocol 3: Workflow for Metabolic Glycan Labeling and Imaging

This workflow outlines the use of an acetylated sugar probe bearing a bioorthogonal handle (e.g., an azide) for visualizing cellular glycans.[7][15]

Conclusion

Acetyl protecting groups are a versatile and powerful tool in the design and application of sugar probes. Their primary role is to reversibly increase the lipophilicity of polar sugars, enabling passive diffusion across cell membranes—a critical step for metabolic labeling and in vivo studies. Inside the cell, enzymatic deacetylation efficiently releases the active probe. Furthermore, acetyl groups are indispensable during chemical synthesis for protecting hydroxyl functionalities and for directing the stereochemical outcome of glycosylation reactions. While highly effective, the degree of acetylation must be carefully considered and optimized to balance membrane permeability with aqueous solubility for maximum probe efficacy. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively harness acetyl protecting groups in the ongoing exploration of glycoscience.

References

- 1. benchchem.com [benchchem.com]

- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioorthogonal chemistry applications | CAS [cas.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry-online.com [chemistry-online.com]

- 15. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Sugar Code: An In-depth Technical Guide to Metabolic Labeling with Azido Sugars

For Researchers, Scientists, and Drug Development Professionals

The study of glycosylation, the intricate process of attaching sugar chains (glycans) to proteins and lipids, is paramount to understanding a vast array of biological processes, from cell signaling and immune responses to disease progression. However, the dynamic and complex nature of the glycome has historically presented significant analytical challenges. Metabolic labeling with azido (B1232118) sugars, a powerful chemical biology tool, has emerged as a transformative approach to non-invasively probe and visualize glycans in their native cellular environment. This in-depth guide provides a comprehensive overview of the core principles, detailed experimental protocols, and key applications of this technology, empowering researchers to unlock the secrets of the sugar code.

Core Principles: A Two-Step Bioorthogonal Approach

Metabolic labeling with azido sugars is a two-step strategy that leverages the cell's own biosynthetic machinery to incorporate sugar analogs containing a bioorthogonal chemical reporter—the azide (B81097) group—into glycoconjugates.[1][2] The small and abiotic nature of the azide group ensures minimal perturbation to the biological system.[3] Once incorporated, the azide-modified glycans can be selectively and covalently tagged with probes bearing a complementary bioorthogonal functional group, such as an alkyne or a phosphine, through highly specific "click chemistry" reactions.[4][5] This enables the visualization, enrichment, and in-depth analysis of glycosylated molecules.[1][2]

The most commonly employed peracetylated azido sugars include:

-

N-azidoacetylmannosamine (Ac4ManNAz): A precursor for azido-sialic acid (SiaNAz), primarily used to label sialoglycans.[3][6]

-

N-azidoacetylgalactosamine (Ac4GalNAz): Incorporated into mucin-type O-linked glycans.[3][7]

-

N-azidoacetylglucosamine (Ac4GlcNAz): Used to study O-GlcNAcylated proteins.[3][7]

The peracetyl groups enhance the cell permeability of these sugar analogs; once inside the cell, they are removed by cytosolic esterases, allowing the free azido sugar to enter the respective metabolic pathway.

Bioorthogonal Ligation Chemistries

Two main classes of bioorthogonal reactions are utilized for the detection of azide-modified glycans:

-

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, forming a stable amide bond. It is highly selective and proceeds under physiological conditions without the need for a catalyst.[3][5]

-

Azide-Alkyne Cycloadditions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and popular "click" reaction between a terminal alkyne and an azide, catalyzed by copper(I). While very effective, the potential for copper cytotoxicity is a consideration for live-cell applications.[4][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide. Its biocompatibility makes it ideal for in vivo studies.[4][9]

-

Quantitative Data for Experimental Design

The efficiency of metabolic labeling can vary depending on the cell type, the specific azido sugar used, its concentration, and the incubation time. The following tables provide a summary of key quantitative data to aid in experimental design.

| Azido Sugar | Typical Concentration | Incubation Time | Primary Application | References |

| Ac4ManNAz | 10-50 µM | 1-3 days | Sialoglycans | [2][10] |

| Ac4GalNAz | 10-50 µM | 1-3 days | O-linked glycans | [6][11] |

| Ac4GlcNAz | 10-50 µM | 1-3 days | O-GlcNAcylated proteins | [12][13] |

Table 1: Recommended Starting Conditions for Azido Sugar Labeling. Optimal conditions should be determined empirically for each experimental system.

| Parameter | Value | Significance | References |

| Ac4ManNAz Labeling Efficiency | Time and concentration-dependent, plateauing after ~72h. | Higher concentrations can lead to reduced cell proliferation and migration. | [6][10] |

| Ac4GalNAz vs. Ac4ManNAz in HepG2 cells | GalAz showed higher labeling efficiency at lower concentrations and better tumor retention in vivo. | The choice of azido sugar can significantly impact labeling efficiency in a cell-type-specific manner. | [6][11] |

| Ac4GalNAz vs. Ac4GlcNAz in CHO cells | Ac4GalNAz treatment resulted in ~30-fold higher fluorescence than untreated cells, while Ac4GlcNAz showed significantly lower levels of cell surface azides. | Demonstrates the differential incorporation and metabolic fate of these two azido sugars. | [12][13] |

Table 2: Comparative and Quantitative Insights into Azido Sugar Labeling.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz

Materials:

-

Mammalian cells of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) at a density that allows for logarithmic growth during the labeling period.

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.

-

Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM). A DMSO-only control should be included.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[2]

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for downstream analysis.[2]

Protocol 2: Fluorescence Microscopy of Azide-Labeled Cells via SPAAC

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

DBCO-conjugated fluorophore (e.g., DBCO-FITC, DBCO-Cy5)

-

Complete cell culture medium or PBS

-

(Optional) 4% Paraformaldehyde (PFA) in PBS for fixation

-

(Optional) 0.1% Triton X-100 in PBS for permeabilization

-

(Optional) DAPI or Hoechst for nuclear counterstaining

Procedure for Live-Cell Imaging:

-

Prepare Staining Solution: Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

SPAAC Reaction: Add the DBCO-fluorophore solution to the washed, metabolically labeled cells and incubate for 15-30 minutes at 37°C, protected from light.[4]

-

Washing: Gently wash the cells two to three times with pre-warmed PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Procedure for Fixed-Cell Imaging:

-

Fixation: After the metabolic labeling and washing steps, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Washing: Wash the cells twice with PBS.

-

SPAAC Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore staining solution (in PBS) for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Mount the coverslips and image the cells using a fluorescence microscope.

Protocol 3: Flow Cytometry Analysis of Azide-Labeled Cells via SPAAC

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

DBCO-conjugated fluorophore

-

FACS buffer (e.g., PBS with 1% BSA)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometry tubes

Procedure:

-

Cell Preparation:

-

For suspension cells, gently pellet the cells and resuspend in fresh medium.

-

For adherent cells, detach them using Trypsin-EDTA, quench with complete medium, pellet, and resuspend in fresh medium.

-

-

SPAAC Reaction: Add the DBCO-fluorophore to the cell suspension to a final concentration of 20-50 µM. Incubate for 30 minutes at 37°C, protected from light.

-

Washing: Pellet the cells and wash twice with FACS buffer to remove unincorporated probe.

-

Resuspension: Resuspend the cells in an appropriate volume of FACS buffer.

-

Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.[1] Include unlabeled cells and cells treated with the fluorophore alone as controls.

Protocol 4: Enrichment of Azide-Labeled Glycoproteins for Mass Spectrometry

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Alkyne-biotin conjugate (e.g., DBCO-biotin)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., high salt, low salt, and urea (B33335) buffers)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Reagents for tryptic digestion (DTT, iodoacetamide, trypsin)

Procedure:

-

Cell Lysis: Lyse the metabolically labeled cells using an appropriate lysis buffer.

-

Click Chemistry: Add the alkyne-biotin conjugate to the cell lysate to a final concentration of 10-100 µM and incubate for 1-2 hours at room temperature to tag the azido-glycoproteins with biotin.

-

Affinity Purification:

-

Incubate the lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged glycoproteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

Elution: Elute the captured glycoproteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

In-gel or In-solution Digestion:

-

Separate the eluted proteins by SDS-PAGE and perform in-gel tryptic digestion of the protein bands.

-

Alternatively, perform an in-solution tryptic digest of the eluted proteins.

-

-

Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the enriched glycoproteins and map their glycosylation sites.[14]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway influenced by glycosylation.

Conclusion

Metabolic labeling with azido sugars has revolutionized our ability to study glycosylation in living systems. This powerful technique, coupled with bioorthogonal click chemistry, provides a versatile platform for glycan visualization, proteomic analysis, and the elucidation of the functional roles of glycosylation in health and disease. By providing detailed protocols and quantitative insights, this guide serves as a valuable resource for researchers aiming to harness the full potential of this transformative technology in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. confluore.com.cn [confluore.com.cn]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Click Chemistry using Azido-PEG4-glucose

For Researchers, Scientists, and Drug Development Professionals